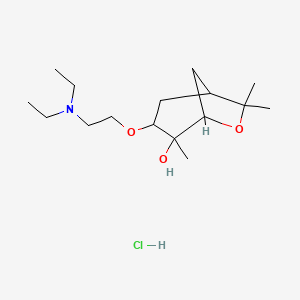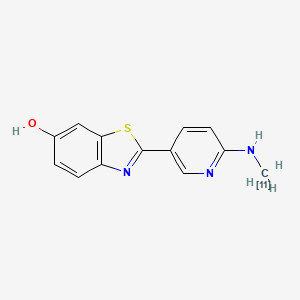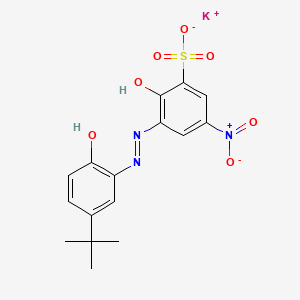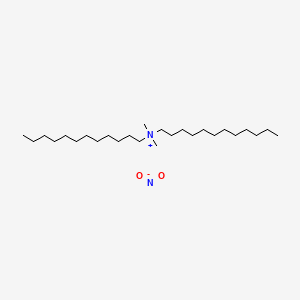
Didodecyldimethylammonium nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyldimethylammonium nitrite is a quaternary ammonium compound known for its surfactant properties. It is composed of a positively charged nitrogen atom bonded to two dodecyl (C12) groups and two methyl groups, with a nitrite anion as the counterion. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of didodecyldimethylammonium nitrite typically involves the quaternization of dimethylamine with dodecyl bromide, followed by anion exchange with sodium nitrite. The reaction conditions generally include:
-
Quaternization Reaction
Reactants: Dimethylamine and dodecyl bromide
Solvent: Anhydrous ethanol or acetonitrile
Temperature: 60-80°C
Duration: 12-24 hours
-
Anion Exchange
Reactants: Didodecyldimethylammonium bromide and sodium nitrite
Solvent: Water or methanol
Temperature: Room temperature
Duration: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high purity of the final product. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Didodecyldimethylammonium nitrite undergoes various chemical reactions, including:
Oxidation: The nitrite ion can be oxidized to nitrate under acidic conditions.
Reduction: The nitrite ion can be reduced to nitrogen gas or ammonia under reducing conditions.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic medium, elevated temperature
-
Reduction
Reagents: Sodium borohydride, hydrogen gas with a metal catalyst
Conditions: Basic medium, room temperature
-
Substitution
Reagents: Nucleophiles such as hydroxide ions or thiols
Conditions: Aqueous medium, room temperature
Major Products
Oxidation: Nitrate ions
Reduction: Nitrogen gas, ammonia
Substitution: Corresponding substituted ammonium compounds
Aplicaciones Científicas De Investigación
Didodecyldimethylammonium nitrite has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in electrochemical sensors.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of didodecyldimethylammonium nitrite involves its interaction with lipid bilayers and proteins. The positively charged ammonium group disrupts intermolecular interactions within lipid bilayers, leading to membrane destabilization and cell lysis. Additionally, the nitrite ion can participate in redox reactions, affecting cellular metabolic pathways.
Propiedades
Número CAS |
71308-04-8 |
|---|---|
Fórmula molecular |
C26H56N2O2 |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
didodecyl(dimethyl)azanium;nitrite |
InChI |
InChI=1S/C26H56N.HNO2/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;2-1-3/h5-26H2,1-4H3;(H,2,3)/q+1;/p-1 |
Clave InChI |
BGEWTAMQKQEHCF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.N(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


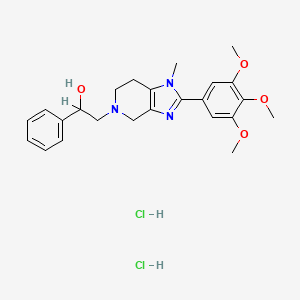
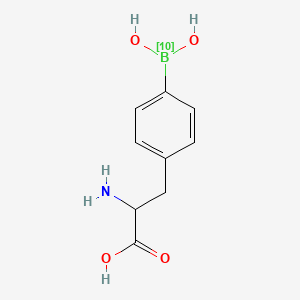

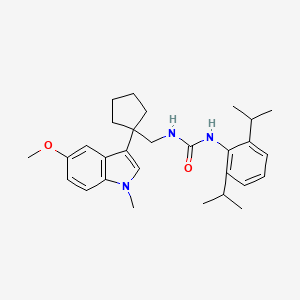
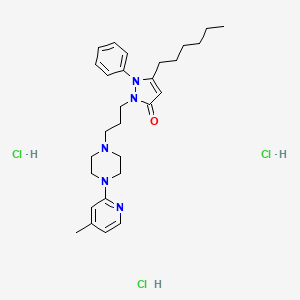
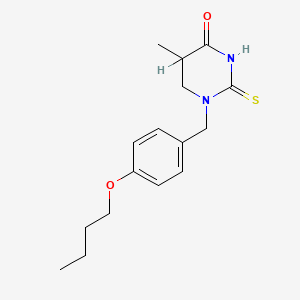
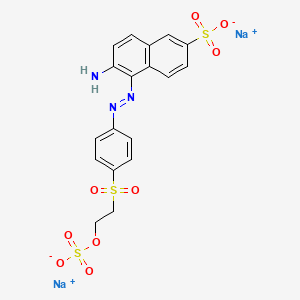
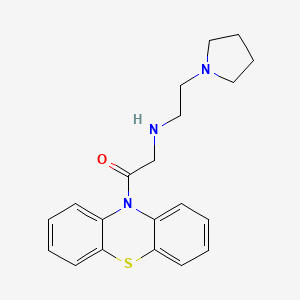
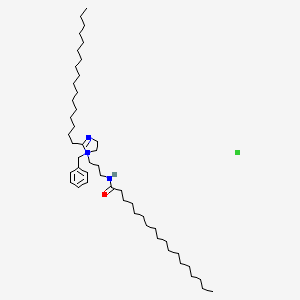
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)
